molecular formula C16H11N5O3S B2914903 N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1286704-61-7

N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2914903
CAS No.: 1286704-61-7
M. Wt: 353.36
InChI Key: ZTINQMAVITZEIU-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazole and benzo[c][1,2,5]thiadiazole are both heterocyclic compounds, which means they contain atoms of at least two different elements in their rings . These compounds are known to exhibit a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .


Synthesis Analysis

The synthesis of these types of compounds often involves various chemical reactions. For instance, the synthesis of benzo[c][1,2,5]thiadiazole derivatives has been studied using electrochemical analysis, electronic absorption, emission, and Raman and resonance Raman spectroscopies coupled with various density functional theoretical approaches .


Molecular Structure Analysis

Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms. It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole .


Chemical Reactions Analysis

The chemical reactions of these compounds can be quite complex and depend on the specific substituents present in the molecule. For example, thiadiazole derivatives have been shown to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring, which allows these compounds to cross cellular membranes .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by various factors, including the specific substituents present in the molecule and the overall molecular structure. For example, the mesoionic nature of thiadiazoles allows them to cross cellular membranes, and their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .

Scientific Research Applications

Synthesis and Chemical Properties

N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is involved in the synthesis of various heterocyclic compounds, demonstrating a wide range of potential applications in scientific research. The compound has been utilized in the synthesis of 1,2,3-thiadiazoles, a process that explores methods for preparing 4,5-disubstituted-1,2,3-thiadiazoles through reactions involving phenoxyacetyl chlorides and diazoacetylamides. This results in the cyclization to produce 4-carboxamido-5-phenoxymethyl-1,2,3-thiadiazoles among other derivatives, highlighting the chemical versatility and reactivity of such compounds in creating structurally diverse heterocycles (Peet & Sunder, 1975).

Biological Activities

Research has shown that derivatives containing the 1,3,4-oxadiazole and thiadiazole moieties exhibit significant biological activities. For instance, novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety have demonstrated promising nematocidal activity against Bursaphelenchus xylophilus. The investigation into these compounds revealed that certain derivatives significantly inhibited the nematode's movement and respiration, pointing to their potential as lead compounds for developing new nematicides (Liu et al., 2022).

Furthermore, other studies have focused on the synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties integrated with 1,3,4-thiadiazole and 1,3,4-oxadiazole, investigating their antimicrobial, antilipase, and antiurease activities. This research underscores the potential of these compounds in developing new therapeutic agents with varied biological activities (Başoğlu et al., 2013).

Anticancer Potential

Additionally, N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide and its derivatives have been explored for their anticancer potential. Certain benzamide derivatives bearing acidic heterocycles have been synthesized and evaluated for their angiotensin II receptor antagonistic activities, demonstrating a novel approach in targeting cancer through receptor inhibition (Kohara et al., 1996). Moreover, the synthesis and evaluation of N-substituted benzamides containing thiadiazole scaffolds for anticancer activity have revealed promising results against a variety of human cancer cell lines, further emphasizing the therapeutic potential of these compounds (Tiwari et al., 2017).

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their specific structure and the biological system in which they are acting. For example, some thiadiazole derivatives have been found to have anticancer activity, potentially due to their ability to interact with various cellular targets .

Future Directions

Research into these types of compounds is ongoing, and there is potential for the development of novel therapeutics based on these structures. For example, research has revealed the effectiveness and great potential of asymmetric isomerization strategy in regulating molecular properties, which will provide guidance for the future design of non-fullerene acceptors .

Properties

IUPAC Name

N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O3S/c22-15(10-6-7-12-13(8-10)21-25-20-12)17-16-19-18-14(24-16)9-23-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTINQMAVITZEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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